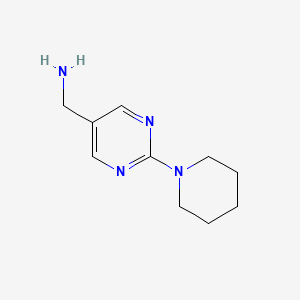
3-Tert-butyl-5-(cyclopropylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent and charcoal-supported rhodium catalysts can also be employed for stereoselective hydrogenation processes .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is utilized in various scientific research fields:
Medicine: Research explores its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Similar structure but lacks the cyclopropylmethoxy group.
3,5-Di-tert-butylphenol: Contains two tert-butyl groups but no cyclopropylmethoxy group.
3-Tert-butyl-4-hydroxyanisole: Similar phenol structure with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is unique due to the presence of both the tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-tert-butyl-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)11-6-12(15)8-13(7-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI Key |
IIYNTUYKJFFGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



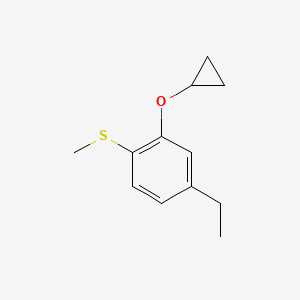


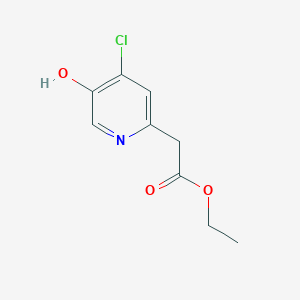
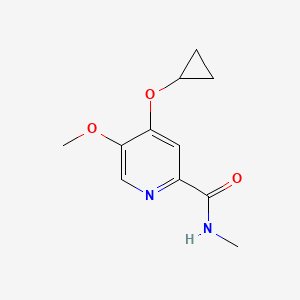
![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
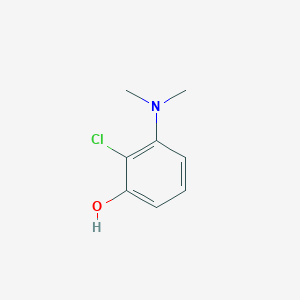
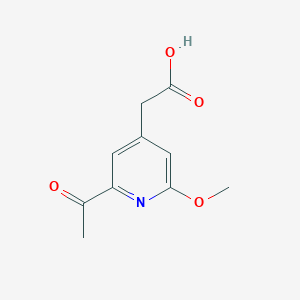
![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
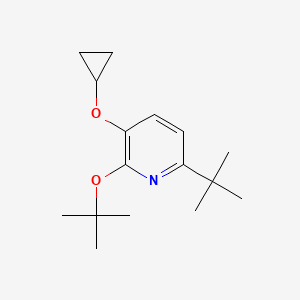
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)

